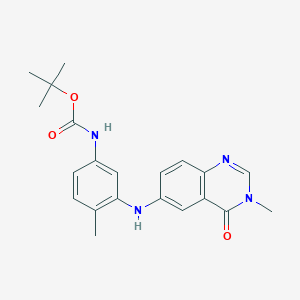

6-(5-(Boc-amino)-2-methylphenylamino)-3-methyl-4-oxo-3,4-dihydroquinazoline

Übersicht

Beschreibung

6-(5-(tert-Butoxycarbonylamino)-2-methylphenylamino)-3-methyl-4-oxo-3,4-dihydroquinazoline is a complex organic compound that features a quinazoline core structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(5-(tert-Butoxycarbonylamino)-2-methylphenylamino)-3-methyl-4-oxo-3,4-dihydroquinazoline typically involves multiple steps. One common method includes the protection of amino groups using tert-butoxycarbonyl (Boc) groups. The Boc protection is achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the Boc group .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process by maintaining optimal temperatures and reaction times.

Analyse Chemischer Reaktionen

Types of Reactions

6-(5-(tert-Butoxycarbonylamino)-2-methylphenylamino)-3-methyl-4-oxo-3,4-dihydroquinazoline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the amino or carbonyl groups, often using reagents like alkyl halides or acyl chlorides

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen functionalities, while reduction can produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

6-(5-(tert-Butoxycarbonylamino)-2-methylphenylamino)-3-methyl-4-oxo-3,4-dihydroquinazoline has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting cancer and inflammatory diseases.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

Biological Studies: Researchers use it to study the interactions of quinazoline derivatives with biological targets, such as enzymes and receptors

Wirkmechanismus

The mechanism of action of 6-(5-(tert-Butoxycarbonylamino)-2-methylphenylamino)-3-methyl-4-oxo-3,4-dihydroquinazoline involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 6-(tert-Butoxycarbonylamino)-3-methyl-4-oxo-3,4-dihydroquinazoline

- 5-(tert-Butoxycarbonylamino)-2-methylphenylamine

Uniqueness

6-(5-(tert-Butoxycarbonylamino)-2-methylphenylamino)-3-methyl-4-oxo-3,4-dihydroquinazoline is unique due to its dual protection of amino groups and its specific substitution pattern on the quinazoline core. This structural uniqueness contributes to its distinct chemical reactivity and biological activity .

Biologische Aktivität

6-(5-(Boc-amino)-2-methylphenylamino)-3-methyl-4-oxo-3,4-dihydroquinazoline is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the existing literature on its biological activity, focusing on its mechanisms of action, efficacy against various cancer cell lines, and potential therapeutic applications.

- Chemical Formula : C21H24N4O3

- Molecular Weight : 380.44 g/mol

- CAS Number : 878745-39-2

Research indicates that compounds structurally related to this compound may function as inhibitors of critical cellular pathways involved in cancer progression. Specifically, these compounds have been shown to inhibit ATP-binding cassette (ABC) transporters such as Breast Cancer Resistance Protein (BCRP) and P-glycoprotein (P-gp), which are known to contribute to multidrug resistance in cancer cells .

Key Mechanisms:

- Inhibition of Drug Efflux : By inhibiting BCRP and P-gp, the compound may enhance the intracellular accumulation of chemotherapeutic agents, thereby increasing their efficacy against resistant cancer cell lines .

- Induction of Apoptosis : Some quinazoline derivatives have demonstrated the ability to induce apoptosis in cancer cells through modulation of apoptotic pathways .

Biological Activity and Efficacy

Several studies have evaluated the biological activity of this compound and its analogs against various cancer cell lines:

| Cell Line | IC50 (µM) | Effect Observed |

|---|---|---|

| SW480 | 2.0 | Significant inhibition of proliferation |

| HCT116 | 0.12 | Superior growth inhibition compared to reference drugs |

| MCF7 | Not specified | Induction of apoptosis observed |

The compound exhibited particularly potent activity against colorectal cancer cell lines, indicating its potential as a lead compound for further development in cancer therapy .

Case Studies

- Colorectal Cancer : A study highlighted that this compound significantly inhibited the growth of HCT116 xenografts in BALB/C nu/nu mice. The treatment resulted in reduced expression of Ki67, a proliferation marker, suggesting effective anti-proliferative properties .

- Breast Cancer Resistance : In another investigation, derivatives similar to this compound were tested for their ability to overcome drug resistance in breast cancer cells by inhibiting BCRP. The results indicated that these compounds could restore sensitivity to commonly used chemotherapeutics .

Eigenschaften

IUPAC Name |

tert-butyl N-[4-methyl-3-[(3-methyl-4-oxoquinazolin-6-yl)amino]phenyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4O3/c1-13-6-7-15(24-20(27)28-21(2,3)4)11-18(13)23-14-8-9-17-16(10-14)19(26)25(5)12-22-17/h6-12,23H,1-5H3,(H,24,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQNLQGIXUAAUFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)OC(C)(C)C)NC2=CC3=C(C=C2)N=CN(C3=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.